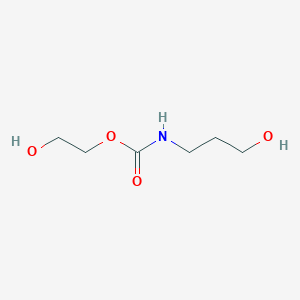
2-Hydroxyethyl (3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl (3-hydroxypropyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (3-hydroxypropyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropylamine with ethylene carbonate under mild conditions. The reaction typically proceeds at room temperature and yields the desired carbamate product with high purity . Another method involves the use of carbamoyl chlorides, which react with hydroxyethyl and hydroxypropyl alcohols to form the carbamate compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of catalysts, such as indium triflate, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
2-Hydroxyethyl (3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl (3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is similar to that of other carbamate compounds used in medicine and agriculture .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl carbamate
- 3-Hydroxypropyl carbamate
- 2-Hydroxyisobutyl carbamate
Uniqueness
2-Hydroxyethyl (3-hydroxypropyl)carbamate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
69506-93-0 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxyethyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c8-3-1-2-7-6(10)11-5-4-9/h8-9H,1-5H2,(H,7,10) |
InChI Key |
SIQZZPAMFBLRKS-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)OCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




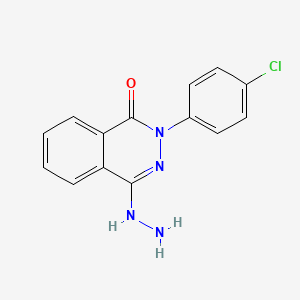
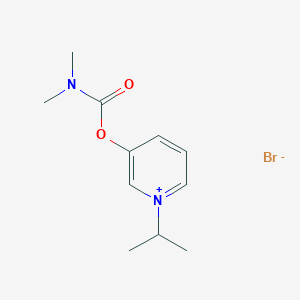
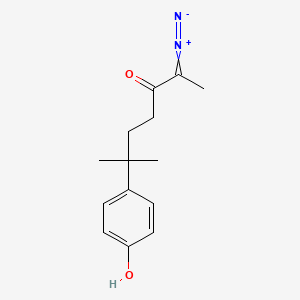

![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
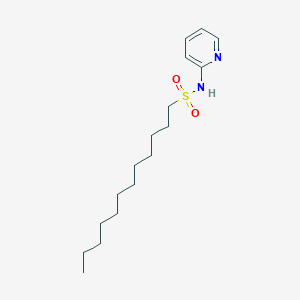
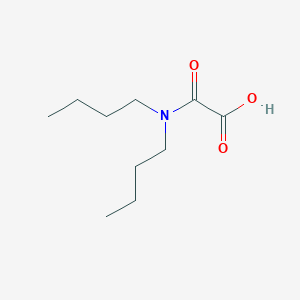
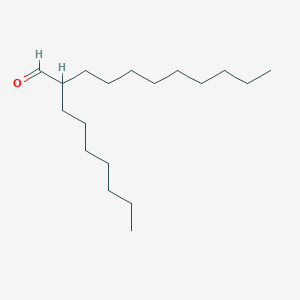
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)


